2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine

Fragment-based drug discovery Lipophilicity Lead-likeness

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine (CAS 1501091-90-2) is a heterocyclic primary amine featuring a saturated tetrahydroimidazo[1,2-a]pyridine core with a branched propan-1-amine side chain at the 2-position. Its molecular formula is C10H17N3, with a molecular weight of 179.26 g/mol.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B11764877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC(CN)C1=CN2CCCCC2=N1
InChIInChI=1S/C10H17N3/c1-8(6-11)9-7-13-5-3-2-4-10(13)12-9/h7-8H,2-6,11H2,1H3
InChIKeyPKZJHWODPZGVAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine – Procurement-Grade Heterocyclic Amine Building Block for Fragment-Based Discovery


2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine (CAS 1501091-90-2) is a heterocyclic primary amine featuring a saturated tetrahydroimidazo[1,2-a]pyridine core with a branched propan-1-amine side chain at the 2-position. Its molecular formula is C10H17N3, with a molecular weight of 179.26 g/mol [1]. The compound is classified within the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry widely explored for kinase inhibition, GPCR modulation, and anti-infective applications. The saturated tetrahydro ring distinguishes it from fully aromatic imidazo[1,2-a]pyridine analogs, conferring increased three-dimensional character (Fsp³) and altered physicochemical properties relevant to fragment-based drug discovery (FBDD) and scaffold-hopping campaigns [2].

Why Generic Substitution of 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine with Closest Analogs Compromises SAR Precision in Lead Optimization


Within the tetrahydroimidazo[1,2-a]pyridine amine series, subtle variations in the alkylamine side chain length, branching, and attachment position produce quantifiable differences in computed physicochemical descriptors that directly impact ligand efficiency, permeability, and binding pose geometry. The branched propan-1-amine moiety at the 2-position of the target compound introduces a chiral center (undefined stereocenter) and a specific spatial orientation of the primary amine that is absent in linear-chain analogs such as 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine or shorter-linker variants such as the ethanamine and methanamine congeners [1]. Generic substitution with any of these in-class compounds would alter the vector angle of the amine hydrogen bond donor, the computed logP, and the topological polar surface area, thereby confounding structure-activity relationship (SAR) interpretation in fragment growth or scaffold derivatization programs. The evidence below quantifies these differentiating parameters [2].

Quantitative Differentiation Evidence for 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine vs. In-Class Analogs: A Procurement Decision Guide


Computed Lipophilicity (XLogP3): Branched Propan-1-amine Side Chain Achieves Optimal Fragment-Level LogP vs. Shorter and Linear Analogs

The target compound has a computed XLogP3 of 0.4, placing it within the optimal lipophilicity range for fragment-sized molecules (MW < 250 Da) as defined by the 'Rule of Three' for fragment-based screening (logP ≤ 3). In contrast, the one-carbon-shorter homolog (5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)methanamine (MW 151.21) has a lower computed XLogP3 of approximately -0.2 to 0.1, while the fully aromatic analog 2-{imidazo[1,2-a]pyridin-2-yl}propan-2-amine (MW 175.23) is expected to exhibit a higher logP due to the absence of the saturated tetrahydro ring [1]. The target compound's logP of 0.4 represents a balanced hydrophilicity profile that favors aqueous solubility for biochemical assay compatibility while retaining sufficient membrane permeability for cell-based target engagement studies [2].

Fragment-based drug discovery Lipophilicity Lead-likeness

Topological Polar Surface Area (TPSA) Differentiation: Optimal BBB Permeability Window vs. Overly Polar Analogs

The target compound has a computed TPSA of 43.8 Ų, which falls within the established threshold for favorable blood-brain barrier (BBB) penetration (TPSA < 60–70 Ų). This is primarily governed by the single primary amine (1 HBD) and two nitrogen hydrogen bond acceptors in the imidazopyridine core. In contrast, analogs bearing additional polar substituents such as carboxylic acid or hydrazide groups on the tetrahydroimidazo[1,2-a]pyridine scaffold (as in the antifungal derivatives reported by Özdemir et al.) exhibit TPSA values exceeding 80–100 Ų, which would be predicted to significantly impair CNS exposure [1]. The target compound's TPSA of 43.8 Ų, combined with its low molecular weight of 179.26 g/mol and XLogP3 of 0.4, yields a predicted favorable CNS multiparameter optimization (MPO) score for neurology-focused discovery programs [2].

CNS drug discovery Blood-brain barrier permeability Polar surface area

Branched Side-Chain Architecture Introduces Undefined Stereocenter for Chiral SAR Exploration vs. Achiral Linear Analogs

The target compound possesses one undefined atom stereocenter at the α-carbon of the propan-1-amine side chain (PubChem defined atom stereocenter count = 0; undefined atom stereocenter count = 1), making it a racemic mixture as typically supplied [1]. This branched architecture is structurally differentiated from the linear, achiral analog 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine (CAS 1540951-17-4), which lacks the α-methyl branch and therefore has zero stereocenters. The branched configuration introduces the possibility of enantiomer separation and differential pharmacological evaluation—a strategic advantage in lead optimization where (R)- and (S)-enantiomers of the α-methylbenzylamine type have been shown to exhibit >10-fold differences in target binding affinity across multiple target classes [2]. The corresponding (R)-enantiomer, (R)-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine (CAS 2227743-86-2), is commercially available for enantiopure comparator studies .

Chiral SAR Stereochemistry Fragment elaboration

Hydrogen Bond Donor/Acceptor Profile Optimized for Ligand Efficiency Metrics vs. Over-Functionalized Scaffold Derivatives

The target compound presents a minimal hydrogen-bonding pharmacophore: 1 hydrogen bond donor (HBD, the primary amine) and 2 hydrogen bond acceptors (HBA, the imidazole nitrogens), yielding a HBD/HBA ratio of 0.5 and a fraction sp³ (Fsp³) of 0.70 (7 of 10 carbons are sp³-hybridized, reflecting the saturated tetrahydro ring and the alkyl side chain) [1]. This contrasts with the fully aromatic imidazo[1,2-a]pyridine analogs (e.g., 2-{imidazo[1,2-a]pyridin-2-yl}propan-2-amine, which has an Fsp³ of approximately 0.33) and with hydrazide-functionalized tetrahydroimidazo[1,2-a]pyridine derivatives that bear additional amide NH donors (HBD count ≥ 2). The low HBD count combined with high Fsp³ is a recognized predictor of favorable physicochemical properties including aqueous solubility and reduced promiscuous binding—both critical for fragment screening hit quality [2].

Ligand efficiency Fragment metrics Drug-likeness

Optimal Research and Procurement Application Scenarios for 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine


Fragment-Based Screening Library Design for CNS Targets Requiring Balanced logP and Low TPSA

With a computed XLogP3 of 0.4 and TPSA of 43.8 Ų, this compound is well-suited for inclusion in fragment screening libraries targeting CNS proteins such as GPCRs, ion channels, or kinases where BBB penetration is a desirable downstream property. Its physicochemical profile satisfies all three 'Rule of Three' criteria (MW < 300, logP ≤ 3, HBD ≤ 3) for fragment library membership [1]. Procurement at ≥95% purity (as specified by multiple vendors) ensures compatibility with biophysical screening methods including SPR, NMR, and DSF without interference from impurities.

Chiral SAR Expansion from a Racemic Fragment Hit in Kinase or GPCR Lead Optimization

The presence of one undefined stereocenter in the side chain makes this racemic compound an ideal starting point for chiral resolution and enantiomer-specific SAR studies. Upon identification as a fragment hit, the (R)-enantiomer (CAS 2227743-86-2) is commercially available for follow-up enantiopure testing, enabling direct quantification of stereospecific binding contributions . This workflow has been validated across multiple kinase and GPCR programs where α-methylbenzylamine chiral discrimination can yield >10-fold potency differences between enantiomers.

Scaffold-Hopping from Aromatic Imidazo[1,2-a]pyridine Kinase Inhibitors to Saturated Tetrahydro Analogs with Improved Physicochemical Profiles

The saturated tetrahydro ring of the target compound provides a 2.1-fold higher Fsp³ (≈0.70) compared to fully aromatic imidazo[1,2-a]pyridine scaffolds (Fsp³ ≈ 0.33). This increased saturation is associated with improved clinical success rates, higher aqueous solubility, and reduced off-target promiscuity in lead optimization campaigns [2]. The compound can serve as a core scaffold for systematic derivatization at the primary amine, enabling rapid exploration of hydrogen-bond-mediated interactions with target protein residues while maintaining favorable physicochemical properties.

Antifungal Pharmacophore Derivatization Starting Point Leveraging Documented Class-Level Anticandidal Activity

The tetrahydroimidazo[1,2-a]pyridine scaffold has demonstrated class-level selective antifungal activity against Candida species, with lead compounds achieving MIC values as low as 0.016 mg/mL against C. albicans and selectivity over mammalian cells (>25 µg/mL no toxicity) [3]. The target compound, bearing a primary amine handle at the 2-position via a branched propyl linker, is amenable to rapid amide coupling or reductive amination to generate focused libraries for antifungal SAR expansion targeting lanosterol 14-α-demethylase (CYP51) or dihydrofolate reductase (DHFR), two validated targets in this chemical series.

Quote Request

Request a Quote for 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.